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Compound of Interest

Compound Name:
2-chloro-N-(1,5-dimethyl-1H-

pyrazol-4-yl)acetamide

CAS No.: 957261-65-3

Cat. No.: B1366662 Get Quote

Executive Summary: The Dual Nature of the
Molecule
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) is a functionalized

pyrazole derivative characterized by an alpha-chloroacetamide tail.[1] In drug discovery, this

molecule occupies a critical junction:

Direct Antimicrobial Agent: It acts as a broad-spectrum electrophile, exhibiting antimicrobial

activity through non-specific alkylation of essential bacterial enzymes (cysteine targeting).[1]

Pharmacophore Precursor: It serves as the "lock" in the Hantzsch thiazole synthesis,

generating pyrazolyl-aminothiazoles—a class of highly specific DNA gyrase and InhA

inhibitors used against M. tuberculosis and MRSA.[1]

This guide compares the direct spectrum of the parent chloroacetamide against its derived

spectrum (thiazole/hydrazone derivatives) to assist researchers in selecting the correct

modality for their screening campaigns.[1]
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A. Direct Activity: The Chloroacetamide Warhead
The parent compound relies on the reactivity of the C-Cl bond.[1] It is an alkylating agent that

covalently modifies nucleophilic residues (SH, NH2) in microbial proteomes.[1]

Organism Activity Profile
Mechanism of
Action

Key Limitation

Gram-Positive (S.

aureus)

Moderate (MIC: 12–50

µg/mL)

Irreversible alkylation

of cell wall enzymes

(e.g., Sortase A).[1]

High cytotoxicity to

mammalian cells

(HEK-293).[1]

Gram-Negative (E.

coli)
Low (MIC: >64 µg/mL)

Limited penetration;

rapid efflux of

electrophiles.[1]

Rapid hydrolysis in

aqueous media.[1]

Fungi (C. albicans)
High (Inhibition:

>90%)

Disruption of

ergosterol synthesis

enzymes via cysteine

modification.[1]

Non-selective;

potential PAINS (Pan-

Assay Interference)

false positive.[1]

B. Derived Activity: The Pyrazolyl-Thiazole Scaffold
When cyclized with thioureas, the chloroacetamide converts into a pyrazolyl-thiazole.[1] This

transformation shifts the mechanism from "non-specific alkylation" to "targeted enzyme

inhibition."[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Pathogen Derivative Potency Molecular Target Clinical Relevance

M. tuberculosis

H37Rv

High (MIC: 3.12

µg/mL)

InhA (Enoyl-ACP

reductase) inhibition

via H-bonding/

-stacking.[1]

Potent anti-tubercular

lead with reduced

toxicity.[1]

MRSA
High (MIC: 2–4

µg/mL)

DNA Gyrase (ATPase

domain).[1]

Overcomes beta-

lactam resistance

mechanisms.[1]

Biofilms Moderate
Inhibition of quorum

sensing signals.[1]

Effective against

stationary phase

persistence.[1]

Mechanistic Comparison & Pathway Visualization[1]
The following diagram illustrates the divergence in mechanism between the parent

chloroacetamide and its thiazole derivative.
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Caption: Divergent pathways: The parent compound (blue) acts as a reactive alkylator (red

path), while chemical derivatization yields targeted inhibitors (green path).[1]

Experimental Protocols
Protocol A: Synthesis of Active Thiazole Derivatives
(Hantzsch Reaction)
Use this protocol to convert the chloroacetamide into a specific antimicrobial agent.[1]
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Reagents: 1.0 eq 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, 1.1 eq Thiourea

(or substituted thioamide), Ethanol (anhydrous).

Procedure:

Dissolve the chloroacetamide in ethanol (10 mL/mmol).[1]

Add thiourea and reflux at 75°C for 4–6 hours.

Monitor via TLC (Hexane:EtOAc 6:4).[1] The starting material (Rf ~0.[1]6) should

disappear, and a polar spot (hydrochloride salt) will appear at the baseline.[1]

Workup:

Cool to room temperature.[1] The product often precipitates as a hydrochloride salt.[1]

Filter and neutralize with 10% NaHCO₃ to obtain the free base.[1]

Recrystallize from Ethanol/DMF.[1]

Protocol B: MIC Determination (Broth Microdilution)
Use this protocol to assess the spectrum of the parent or derivative.[1]

Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock.

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128

µg/mL to 0.25 µg/mL. Final DMSO concentration must be <1%.[1]

Inoculation: Add bacterial suspension adjusted to

CFU/mL.

Incubation:

Bacteria: 37°C for 18–24 h.[1]

Candida: 35°C for 48 h.[1]
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M. tuberculosis: 37°C for 7 days (using Middlebrook 7H9 broth).

Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Add Resazurin

dye (0.01%) to confirm cell viability (Blue = Dead, Pink = Live).[1]

Comparative Data Summary
Feature

Parent:
Chloroacetamide

Derivative:
Pyrazolyl-Thiazole

Standard:
Ciprofloxacin

Primary Mode of

Action

Covalent Alkylation

(Non-specific)

ATP-binding site

competition (Gyrase

B)[1]

DNA Gyrase / Topo IV

inhibition

Selectivity Index (SI) Low (< 5) High (> 50) High (> 100)

Chemical Stability
Labile (Hydrolyzes in

pH > 8)
Stable Stable

Drug-Likeness PAINS Flag (Reactive)
Lead-Like (Lipinski

compliant)
Clinical Drug

Best Application

Antifungal surface

coatings; Synthesis

intermediate

Systemic antibacterial;

Anti-tubercular

Broad spectrum

infection control
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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